molecular formula C13H21ClN2O4 B13100563 Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride

Cat. No.: B13100563
M. Wt: 304.77 g/mol
InChI Key: ITWUEFCRKIBSQU-UHFFFAOYSA-N
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Description

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C₁₃H₂₁ClN₂O₄ It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride typically involves the reaction of diethyl 1-amino-1H-pyrrole-2,3-dicarboxylate with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of

Properties

Molecular Formula

C13H21ClN2O4

Molecular Weight

304.77 g/mol

IUPAC Name

diethyl 1-amino-5-propan-2-ylpyrrole-2,3-dicarboxylate;hydrochloride

InChI

InChI=1S/C13H20N2O4.ClH/c1-5-18-12(16)9-7-10(8(3)4)15(14)11(9)13(17)19-6-2;/h7-8H,5-6,14H2,1-4H3;1H

InChI Key

ITWUEFCRKIBSQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C(C)C)N)C(=O)OCC.Cl

Origin of Product

United States

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